Home > Products > Screening Compounds P48641 > 1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one
1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one -

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one

Catalog Number: EVT-5930650
CAS Number:
Molecular Formula: C18H25FN2O2
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a PET radioligand developed for imaging monoacylglycerol lipase (MAGL) in the brain. It displays reversible binding kinetics, enabling quantitative assessment of MAGL levels. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

  • Compound Description: This series of quinolone derivatives was designed and synthesized as potential antimicrobial agents. The research focused on modifications at the C-7 position of the quinolone core, particularly incorporating bulky substituents. []
  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It was developed to treat inflammatory diseases and exhibited favorable metabolic stability and oral bioavailability. []

N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase, identified during research focused on developing novel necroptosis inhibitors. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor. It was developed as a potential treatment for cognitive disorders, showing promising results in preclinical studies. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 represents a novel class of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. It demonstrated robust cGMP elevation in the rat brain and improved cognitive performance in preclinical models of cognitive impairment. []

1,8-Disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid Derivatives

  • Compound Description: This series of compounds represents a class of quinolone-based antibacterial agents. Research on these derivatives focused on understanding the impact of various substituents at the 1- and 8-positions of the quinolone core on in vitro and in vivo antibacterial activity. []

1-(3,5-Dimethyl-4-isoxazolyl)-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene (1o)

  • Compound Description: 1o belongs to the diarylethene family and exhibits photochromic and fluorescent properties. The compound undergoes reversible structural changes upon irradiation with UV light, leading to a change in color and fluorescence emission. []

2-[[4-[2-[4-(4-Methoxyphenyl)-1-piperazinyl]ethyl]phenyl]methyl]-1H-isoindole-1,3(2H)-dione

  • Compound Description: The crystal structure of this compound was reported, providing insights into its three-dimensional conformation. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA is a compound shown to inhibit osteoclast differentiation and bone resorption, suggesting its potential as a therapeutic agent for osteoporosis and related bone diseases. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound, studied for its pharmacological effects, exists as two enantiomers, with the (4S)-(+)-enantiomer exhibiting more potent activity as a calcium channel blocker and antihypertensive agent. [, ]

(Z)-3-Fluoro-4-phenyl-1-(p-tolylsulphonyl)but-3-en-2-ol

  • Compound Description: This compound exists as two enantiomers, each obtained through microbial reduction of the corresponding ketone precursor. The study focused on utilizing microbial biotransformations for the synthesis of enantiomerically pure fluoro-organic compounds. []

1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a pan-RAF inhibitor designed to minimize paradoxical activation of the MAPK pathway, a common drawback of other RAF inhibitors like vemurafenib and dabrafenib. It shows efficacy against tumor cells with BRAF or RAS mutations. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel, intravenous GluN2B receptor negative allosteric modulator (NAM) investigated for treatment-resistant depression. Its phosphate prodrug, BMS-986163, exhibits promising antidepressant effects in preclinical models. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is a triazole antifungal agent commonly used to treat various fungal infections. []

3-(3-Fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one Analogues

  • Compound Description: These oxazolidinone analogues were investigated for potential antifungal activity. The presence of the 4-acetylpiperazinyl ring was identified as a key structural feature contributing to their activity. []

N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This oxazolidinone derivative was identified as a novel antimicrobial agent with a promising safety profile. It exhibited enhanced efficacy compared to linezolid in MRSA infection models. []

1-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]-2-[2-methyl-5-phenyl-3-thienyl]perfluorocyclopentene

  • Compound Description: This diarylethene derivative exhibits photochromic behavior, changing color upon exposure to UV and visible light. []

1-[2-methyl-5-(4-trifluoromethylphenyl)-3-thienyl]-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene (1o)

  • Compound Description: This unsymmetrical diarylethene derivative displays photochromic and fluorescent properties, undergoing reversible transformations upon light irradiation. It exhibits these properties both in solution and when incorporated into a PMMA film. []

1-(5-Fluoro-2-pyridyl)-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinolone-3-carboxylic Acid (DW-116)

  • Compound Description: DW-116 is a pyridonecarboxylic acid antibacterial agent that demonstrated a favorable pharmacokinetic profile, leading to enhanced in vivo efficacy despite moderate in vitro activity. []

trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)

  • Compound Description: PF-03654746 and PF-03654764 are histamine H(3) receptor antagonists identified as clinical candidates. These compounds demonstrate favorable pharmacological and pharmacokinetic profiles while exceeding conservative safety margins. []

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

  • Compound Description: This compound acts as a mechanism-based inactivator of CYP2D6 and potentially CYP3A4. Its inhibitory action suggests a potential for drug-drug interactions. [, ]

(5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide (PF-00422602)

  • Compound Description: PF-00422602 is an oxazolidinone antibacterial agent with a novel C-5 side chain. It demonstrates potent in vivo efficacy and reduced myelotoxicity compared to linezolid. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a novel, potent, and orally active PARP-1 inhibitor. It demonstrates neuroprotective effects in models of ROS-induced cell injury and Parkinson's disease. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

  • Compound Description: [(11)C]Preladenant is a PET tracer developed for imaging cerebral adenosine A2A receptors. It exhibits favorable brain kinetics and suitable characteristics for A2AR PET imaging. []

4-[4-(3-Phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole Derivatives

  • Compound Description: These compounds were identified as inhibitors of Salmonella biofilm formation. They exhibited activity across a range of temperatures and did not affect planktonic bacterial growth. []

(+/-)-(E)-1-(3-Fluoro-6,11-dihydrodibenz[b,e]-oxepine-11-yl)-4-(3-phenyl-2-propenyl)-piperazine dimaleate (AJ-3941)

  • Compound Description: AJ-3941 is a cerebrovascular-selective calcium channel antagonist that exhibits vasodilatory and neuroprotective effects in models of cerebral ischemia. [, ]

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist. It acts as an HIV-1 entry inhibitor and has undergone clinical trials. []

(R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol

  • Compound Description: This compound is a key intermediate in the synthesis of linezolid, a marketed oxazolidinone antibacterial agent. []

4-(4-Phenyl-1-piperazinyl) Phenol Derivatives

  • Compound Description: This series of compounds exhibits inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response. []

1,3-Diphenyl-4-(4-fluoro)benzal-5-pyrazolone N(4)-phenyl semicarbazone

  • Compound Description: This compound exhibits photochromic behavior, with its mechanism investigated using density functional theory (DFT) calculations. The forward photochromic process requires light irradiation, while the reverse reaction occurs readily upon heating. []

1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This quinolone derivative is a known antibacterial agent used in the treatment of infectious diseases. []

2-Hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives

  • Compound Description: These phthalimide derivatives were designed as analogs of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with known analgesic properties. They exhibited good predicted bioavailability and were evaluated for their antinociceptive and anti-inflammatory activities. []

Properties

Product Name

1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one

IUPAC Name

1-[3-fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one

Molecular Formula

C18H25FN2O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H25FN2O2/c1-4-5-17(22)14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)18(23)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3

InChI Key

TWDUWNXHOANDPT-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)F

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.